2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinyl group, making it a subject of interest for researchers.
Properties
Molecular Formula |
C23H20ClN5OS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5OS/c1-15-3-6-19(13-16(15)2)26-21(30)14-31-23-28-27-22(17-9-11-25-12-10-17)29(23)20-7-4-18(24)5-8-20/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
BBBXWWLRATXFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the Chlorophenyl and Pyridinyl Groups: These groups are introduced through substitution reactions, often using chlorinated and pyridinyl precursors.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have been extensively studied for their antibacterial effects. The compound has shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In structure-activity relationship (SAR) studies, modifications on the phenyl ring have been found to enhance antibacterial efficacy. For instance, compounds with electron-donating groups exhibited improved activity compared to their counterparts lacking such substitutions .
- Antifungal Properties : The triazole scaffold is well-known for its antifungal activity. Compounds containing the 1,2,4-triazole moiety have demonstrated effectiveness against fungal pathogens like Candida albicans and Aspergillus fumigatus. The sulfur-containing derivatives are particularly noted for their enhanced antifungal properties due to the synergistic effects of the triazole and sulfur functionalities .
- Antiviral Potential : Recent studies indicate that certain triazole derivatives exhibit antiviral activity against viruses such as HIV and HCV. The mechanism often involves inhibition of viral replication or interference with viral enzymes .
Other Pharmacological Activities
- Neuroprotective Effects : Research has suggested that some triazole derivatives can act as neuroprotectants, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : Compounds in this class have also been explored for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Agrochemical Uses
Triazole compounds have been utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound discussed has potential as an agrochemical agent owing to its structural similarities with existing triazole fungicides that effectively combat crop diseases caused by fungal pathogens. Its application could lead to improved crop yields and reduced losses from fungal infections .
Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular chemistry, where they can form complex structures through non-covalent interactions. This property can be harnessed in developing new materials with specific functionalities, such as sensors or drug delivery systems .
Corrosion Inhibition
Triazoles have shown promise as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal surfaces can prevent corrosion processes, making them useful in various industrial applications .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of triazole derivatives against MRSA strains. The findings indicated that modifications at the C-3 position of the triazole significantly enhanced antimicrobial potency, with some compounds exhibiting MIC values lower than conventional antibiotics like vancomycin .
Case Study 2: Agricultural Application
Research on a novel triazole fungicide demonstrated that it effectively reduced fungal infections in wheat crops by over 50%, showcasing its potential as a viable alternative to existing chemical treatments .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and sulfanyl group are believed to play crucial roles in its biological activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzoyl)pyridine: This compound shares the chlorophenyl and pyridinyl groups but lacks the triazole ring and sulfanyl group.
4-chlorophenyl-2-pyridylmethanone: Similar in structure but differs in the functional groups attached to the core structure.
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide lies in its combination of a triazole ring, chlorophenyl group, pyridinyl group, and sulfanyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (CAS No. 482640-27-7) is a novel organic molecule with significant potential in medicinal chemistry due to its unique structural features, including a triazole ring and a sulfanyl linkage. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 435.93 g/mol. The presence of multiple functional groups suggests a diverse range of biological activities.
Antifungal Activity
Compounds containing the 1,2,4-triazole moiety are well-documented for their antifungal properties. Research indicates that derivatives of triazoles can effectively inhibit the growth of various fungal strains, including Candida albicans and Rhodotorula mucilaginosa. For instance, triazole-based compounds have shown minimum inhibitory concentration (MIC) values as low as 25 µg/mL against these pathogens .
Antibacterial Activity
The compound's structural components suggest potential antibacterial activity. Studies on similar triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain triazoles exhibited MIC values ranging from 0.125 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of chlorinated phenyl groups enhances the interaction with bacterial targets, potentially improving efficacy.
Anticancer Properties
Preliminary investigations into the anticancer activity of triazole derivatives have shown promising results. Compounds with similar structures have been evaluated against various cancer cell lines, including breast and colon cancer cells. Notably, some triazole derivatives demonstrated significant antiproliferative effects, suggesting that this compound may also exhibit anticancer properties through mechanisms that warrant further exploration .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring interacts with specific enzymes or receptors involved in fungal cell wall synthesis or bacterial cell division. Additionally, the sulfanyl group may play a role in enhancing bioactivity by facilitating interactions with biological targets .
Case Studies and Research Findings
- Antifungal Study : A study evaluating the antifungal efficacy of various triazole derivatives found that compounds structurally similar to our target compound exhibited MIC values ≤ 25 µg/mL against Candida species. This suggests that our compound may possess comparable antifungal activity .
- Antibacterial Study : A comparative analysis of triazole compounds revealed that those with chlorinated aromatic systems demonstrated enhanced antibacterial properties against E. coli and Pseudomonas aeruginosa, indicating that our compound could also exhibit significant antibacterial activity due to its structural characteristics .
- Anticancer Evaluation : In vitro tests on triazole derivatives indicated potent antiproliferative effects against cancer cell lines. For instance, one study reported a specific derivative exhibiting 12-fold greater potency than standard treatments against certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
